

1H NMR Analysis of 5-Bromo-4-methylpyridin-3-amine: A Comparative Guide

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Compound of Interest

Compound Name: **5-Bromo-4-methylpyridin-3-amine**

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For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the characterization of novel chemical entities. This guide provides a comparative analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **5-Bromo-4-methylpyridin-3-amine**, a substituted pyridine derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide offers a detailed comparison with structurally related analogs to predict and understand its spectral features.

Predicted ^1H NMR Data and Comparison with Analogs

The ^1H NMR spectrum of **5-Bromo-4-methylpyridin-3-amine** is predicted based on the analysis of its structural isomers and related pyridine derivatives. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below, alongside experimental data for comparable molecules. This comparative approach allows for a more robust interpretation of the spectrum.

Compound	H-2 (δ , ppm, multiplicity, J Hz)	H-6 (δ , ppm, multiplicity, J Hz)	-CH3 (δ , ppm, multiplicity)	-NH2 (δ , ppm, multiplicity)	Solvent
5-Bromo-4-methylpyridin-3-amine (Predicted)	~8.0 (s)	~8.1 (s)	~2.3 (s)	~4.0 (br s)	CDCl3
5-Bromo-2-methylpyridin-3-amine	-	7.8 (s)	2.6 (s)	-	CDCl3
3-Amino-4-methylpyridine	7.81 (d, J=5.2)	6.37 (d, J=5.2)	2.16 (s)	4.68 (br s)	CDCl3
5-Bromopyridin-3-amine	8.12 (d, J=1.85)	8.21 (d, J=2.56)	-	3.95 (br s)	CDCl3

Note: The predicted values for **5-Bromo-4-methylpyridin-3-amine** are estimations derived from the additive effects of substituents on the pyridine ring, drawing comparisons from the experimental data of the analogs listed. The broad singlet for the -NH2 protons is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-resolution 1H NMR spectrum for **5-Bromo-4-methylpyridin-3-amine**, the following experimental protocol is recommended.[\[1\]](#)[\[2\]](#)

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified **5-Bromo-4-methylpyridin-3-amine**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

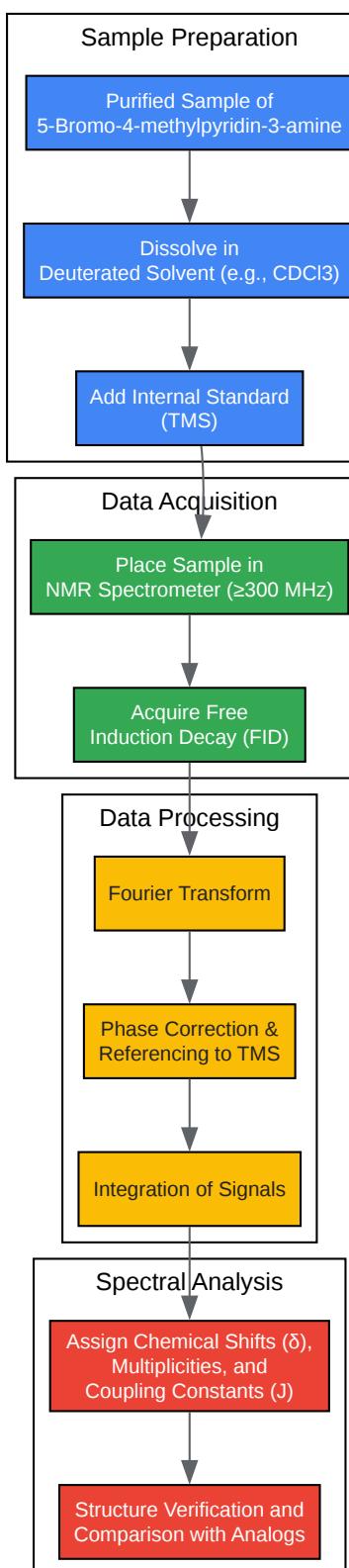
- The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[\[3\]](#)
- Typical acquisition parameters include:
 - Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
 - Pulse width: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Logical Workflow for ^1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ^1H NMR spectroscopy.



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Caption: Workflow for ^1H NMR Analysis.

By following this structured approach, researchers can confidently acquire and interpret the ^1H NMR spectrum of **5-Bromo-4-methylpyridin-3-amine**, facilitating its unambiguous characterization for further use in research and development.

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